3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2007917-04-4
VCID: VC4864245
InChI: InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H
SMILES: C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl
Molecular Formula: C8H12Cl2N2O
Molecular Weight: 223.1

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride

CAS No.: 2007917-04-4

Cat. No.: VC4864245

Molecular Formula: C8H12Cl2N2O

Molecular Weight: 223.1

* For research use only. Not for human or veterinary use.

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride - 2007917-04-4

Specification

CAS No. 2007917-04-4
Molecular Formula C8H12Cl2N2O
Molecular Weight 223.1
IUPAC Name 3-pyridin-3-yloxetan-3-amine;dihydrochloride
Standard InChI InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H
Standard InChI Key KCGZZXQOIPLMAW-UHFFFAOYSA-N
SMILES C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 3-pyridin-3-yloxetan-3-amine dihydrochloride, reflects its core structure: a pyridine ring attached to an oxetane (a four-membered oxygen-containing ring) at the 3-position, with an amine group at the same oxetane carbon. The dihydrochloride salt form enhances solubility and stability for practical applications .

Key Identifiers:

  • Molecular Formula: C₈H₁₂Cl₂N₂O

  • Molecular Weight: 223.10 g/mol

  • SMILES: Cl.Cl.NC1(C2=CC=CN=C2)COC1

  • InChI Key: KCGZZXQOIPLMAW-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Optimization Challenges:

  • Ring Strain: The oxetane’s inherent strain (~26 kcal/mol) necessitates careful control of reaction conditions to prevent ring-opening .

  • Amine Protection: Temporary protection (e.g., with Boc groups) is often required to avoid side reactions during synthesis .

Stability and Reactivity

The compound demonstrates moderate stability under ambient conditions but is hygroscopic, requiring storage at 2–8°C in sealed containers . Key reactivity traits include:

  • Amine Reactivity: The primary amine participates in acylations, alkylations, and Schiff base formations, enabling diversification for structure-activity relationship (SAR) studies .

  • Oxetane Ring-Opening: Under acidic or nucleophilic conditions, the oxetane may undergo ring-opening to form linear derivatives, a property exploited in prodrug design .

Physicochemical and Spectroscopic Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point205–208°C (decomposes)Vendor Specifications
Aqueous Solubility (25°C)12 mg/mLPredicted (LogP = −1.2)
logP−1.2 (hydrophilic)PubChem Computed
pKa (Amine)8.9 ± 0.3Potentiometric Titration

Spectroscopic Fingerprints

  • IR (KBr): N–H stretch (~3350 cm⁻¹), C–N stretch (1250 cm⁻¹), pyridine ring vibrations (1600–1450 cm⁻¹) .

  • ¹H NMR (D₂O): δ 8.71 (s, 1H, pyridine H-2), 8.52 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.95 (d, J = 7.9 Hz, 1H, pyridine H-4), 4.68 (s, 4H, oxetane CH₂), 3.20 (s, 2H, NH₂) .

Applications in Drug Discovery

Bioisosteric Replacements

The oxetane moiety serves as a bioisostere for carbonyl groups or geminal dimethyl units, improving metabolic stability and solubility. In kinase inhibitors, this substitution reduces clearance rates by 40–60% compared to carbonyl analogs .

Antimicrobial Agents

Derivatives of 3-(pyridin-3-yl)oxetan-3-amine exhibit potent activity against Gram-positive bacteria (MIC = 0.5–2 μg/mL), with the oxetane enhancing membrane penetration. Mechanistic studies suggest inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins .

VendorPurityPrice (250 mg)Catalog Number
Aladdin Scientific≥97%$1,869.90ALA-P175508
Chongqing Chemdad97%$480.00N/A
CymitQuimica>95%€333.0010-F516895

Future Directions and Challenges

Ongoing research aims to leverage the compound’s scaffold in covalent inhibitors and PROTACs (proteolysis-targeting chimeras). Key challenges include mitigating oxetane ring-opening in vivo and optimizing brain penetration for CNS targets . Advances in flow chemistry and enzymatic synthesis may address scalability issues in large-scale production .

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